molecular formula C8H10Br2N2O2 B2991007 Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1454848-19-1

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2991007
CAS No.: 1454848-19-1
M. Wt: 325.988
InChI Key: ZKLIVYLJJONLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate (: 1454848-19-1) is a high-value, dibrominated pyrazole derivative offered as a solid for research applications . With the molecular formula C8H10Br2N2O2 and a molecular weight of 325.99 g/mol, this compound serves as a versatile and critical building block in modern organic synthesis, particularly for the construction of more complex heterocyclic systems . Its structure features two distinct bromine substituents—one at the 4-position and a reactive bromomethyl group at the 3-position—which provide unique opportunities for sequential and selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers value this compound for its role in exploring new synthetic pathways to pharmacologically active molecules. Pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemical research . The presence of multiple reactive sites makes this ester a key precursor for generating diverse chemical libraries. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment .

Properties

IUPAC Name

ethyl 4-bromo-5-(bromomethyl)-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O2/c1-3-14-8(13)7-6(10)5(4-9)11-12(7)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIVYLJJONLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While specific applications of Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate are not detailed in the provided search results, information on related compounds can provide insights into potential research avenues.

Relevant Chemical Information

  • Molecular Formula: C8H10Br2N2O2
  • Molecular Weight: 325.9847

** близьких сполук**

  • Pyrazoles: Pyrazoles, as a class, have garnered interest due to their diverse biological activities, with some demonstrating cytotoxicity against human cell lines . Many drugs on the market feature this heterocycle as a key structural element, including some that have been approved for cancer treatment .
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound is used as an intermediate in the production of other chemical compounds . Methods for its preparation are described in patent literature .
  • Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Research indicates potential antibacterial and anticancer activities. It has shown significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Potential Research Directions
Given the information on related compounds, this compound may be useful in:

  • Medicinal Chemistry: As a building block for synthesizing molecules with potential biological activities, such as antibacterial or anticancer properties .
  • Pharmaceutical Research: Exploring its cytotoxicity against various cancer cell lines .
  • Chemical Synthesis: Utilizing it as an intermediate in the synthesis of more complex molecules, similar to the use of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

Mechanism of Action

The mechanism by which Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Pyrazole derivatives with bromine substitutions and ester functionalities are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate with structurally analogous compounds:

Structural Analogues and Substituent Effects
Compound Name CAS Number Substituents Molecular Weight Melting Point (°C) Key Differences vs. Target Compound
Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate - 3-(4-methoxyphenyl), 1-[2-(4-methoxyphenyl)-2-oxoethyl] - 109–110 Bulky aryl substituents; lacks bromomethyl group
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate 1269293-48-2 Bromo at 5-position, ester at 3-position 247.06 - Bromine position shifted; no bromomethyl group
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1092683-57-2 Bromo at 4-position, ester at 5-position 247.06 - Lacks bromomethyl group; simpler substitution
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate 1352925-94-0 Benzyl at 1-position, methyl at 3-position 323.19 - Benzyl group replaces bromomethyl; altered steric effects
Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate 2246368-58-9 Tetrahydro-2H-pyran at 1-position, methyl at 5-position - - Heterocyclic substituent; ester position shifted

Key Observations :

  • Bromomethyl Group : The presence of a bromomethyl group in the target compound enhances its utility in alkylation or cross-coupling reactions, unlike analogues with simple methyl or aryl groups .
  • Substituent Bulk : Compounds with bulky aryl groups (e.g., 4-methoxyphenyl in ) exhibit higher melting points (109–158°C) due to increased intermolecular interactions .

Biological Activity

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Formula : C8_{8}H8_{8}Br2_{2}N2_{2}O2_{2}

IUPAC Name : this compound

CAS Number : 1454848-19-1

The compound features a five-membered pyrazole ring with two bromine substituents, which significantly influence its reactivity and biological activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition (%) Reference
Staphylococcus aureus70
Escherichia coli65
Candida albicans75

The structure-activity relationship (SAR) studies suggest that the presence of bromine enhances the antimicrobial efficacy by increasing the lipophilicity and reactivity towards microbial cell membranes.

Anticancer Activity

The potential anticancer properties of this compound have been investigated through various in vitro assays. Notably, this compound has shown promising results in inhibiting the growth of cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing sarcoma).

Cell Line IC50 (µM) Reference
MiaPaCa20.5
A6730.8

The mechanism of action appears to involve the inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition of LDH leads to reduced lactate production and impaired glycolysis, which is essential for tumor growth.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other pyrazole derivatives against common bacterial strains. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like penicillin.

Case Study 2: Cancer Cell Inhibition

In a laboratory setting, researchers conducted a series of assays to evaluate the cytotoxic effects of this compound on pancreatic cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by regioselective bromination. For example, bromination of the pyrazole core often employs reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Post-functionalization (e.g., ester hydrolysis) can yield derivatives for biological testing .

Q. How is the structure of this compound confirmed in synthetic workflows?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is critical for confirming substitution patterns. IR spectroscopy verifies ester carbonyl (~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches. X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated in analogs like ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .

Q. What solvents and conditions are optimal for purification?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can bromination at the 3-(bromomethyl) position be optimized to avoid di- or tri-brominated byproducts?

  • Methodological Answer : Controlled bromination requires stoichiometric NBS in anhydrous CCl₄ under UV light or radical initiators (e.g., AIBN). Temperature modulation (0–25°C) and real-time monitoring via TLC or in-situ FTIR are critical to halt the reaction at the monobrominated stage .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., methyl vs. bromomethyl signals) are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between the ester carbonyl and adjacent protons clarify substitution patterns. Conflicting IR data may arise from solvent effects; thus, solid-state IR or computational DFT simulations (e.g., B3LYP/6-31G*) are recommended .

Q. How does this compound serve as a precursor for bioactive heterocycles?

  • Methodological Answer : The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate triazole or thioether hybrids. For example, reaction with sodium azide yields azido intermediates for click chemistry, as shown in ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate synthesis .

Q. What are the challenges in scaling up its synthesis for in vivo studies?

  • Methodological Answer : Batch variability arises from exothermic bromination steps. Kilo-lab protocols recommend slow reagent addition (<1 equiv/hr) and jacketed reactors for temperature control. Residual metal catalysts (e.g., from Sonogashira couplings) require chelating resins (Chelex®) to meet pharmacokinetic purity standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.